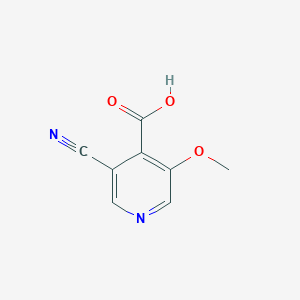

3-Cyano-5-methoxyisonicotinic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-cyano-5-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-6-4-10-3-5(2-9)7(6)8(11)12/h3-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCIVMLWBCMHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673861 | |

| Record name | 3-Cyano-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-09-3 | |

| Record name | 3-Cyano-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 5 Methoxyisonicotinic Acid and Its Analogues

Established Synthetic Routes for 3-Cyano-5-methoxyisonicotinic Acid

Established synthetic strategies for preparing this compound and its close analogues often involve a multi-step approach. These methods focus on the initial construction of a substituted pyridine (B92270) ring, followed by functional group interconversions to achieve the desired substitution pattern.

A plausible and established multi-step synthesis for a molecule with the substitution pattern of this compound can be adapted from methodologies used for structurally similar compounds, such as halogenated nicotinic acids. A common strategy involves the initial formation of a dihydroxypyridine intermediate, followed by functional group manipulation.

One such approach begins with the condensation of acyclic precursors to form a highly functionalized pyridine ring. For instance, a reaction sequence could commence with the condensation of a β-ketoester with cyanoacetamide in the presence of a base, a variation of the Guareschi-Thorpe pyridine synthesis. To introduce the desired substituents at the 3, 4, and 5 positions, appropriate starting materials are chosen. The resulting pyridone can then undergo further reactions to yield the target molecule.

An alternative multi-step strategy involves the initial synthesis of a pyridine with leaving groups at key positions, which are subsequently displaced by the desired functional groups. For example, a dichlorinated pyridine derivative can be synthesized and then selectively reacted with sodium methoxide to introduce the methoxy (B1213986) group, followed by conversion of other substituents to the cyano and carboxylic acid groups.

In the multi-step synthesis of this compound, several key intermediates play a crucial role. A central intermediate in many proposed routes is a dihydroxypyridine derivative, such as 2,6-dihydroxy-3-cyano-5-methoxypyridine . This intermediate is typically formed through a cyclization-condensation reaction of acyclic precursors. The hydroxyl groups of this intermediate can then be converted to better leaving groups, such as chloro groups, by treatment with a chlorinating agent like phosphorus oxychloride.

The resulting dichlorinated intermediate, 2,6-dichloro-3-cyano-5-methoxypyridine , is highly versatile. The chlorine atoms can be selectively displaced by various nucleophiles. For instance, one chlorine atom can be replaced by a methoxy group using sodium methoxide, while the other can be removed through reduction.

Another important intermediate is the corresponding ester of the target molecule, for example, methyl 3-cyano-5-methoxyisonicotinate . The synthesis often proceeds via the ester, which is then hydrolyzed in a final step to yield the carboxylic acid. This strategy is common as esters are often easier to purify than carboxylic acids and can protect the carboxylic acid functionality during other reaction steps.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound in multi-step syntheses. Key parameters that are often optimized include reaction temperature, solvent, catalyst, and the stoichiometry of reactants.

For the initial cyclization reaction to form the pyridine ring, the choice of base and solvent can significantly impact the yield. For example, using a stronger base might lead to higher yields but also more side products. The temperature of the reaction is also crucial; some condensations require heating to proceed at a reasonable rate, while others might be performed at lower temperatures to improve selectivity.

In the subsequent functional group interconversion steps, such as the chlorination of dihydroxypyridines, the choice of chlorinating agent and reaction temperature is important to avoid decomposition of the starting material and to ensure complete conversion. Similarly, for the nucleophilic substitution reactions to introduce the methoxy group, the concentration of the methoxide source and the reaction time need to be carefully controlled to achieve selective substitution.

The final hydrolysis of the ester to the carboxylic acid is typically carried out under either acidic or basic conditions. The choice of conditions depends on the stability of the other functional groups in the molecule. Optimization of the hydrolysis step involves adjusting the concentration of the acid or base and the reaction temperature to ensure complete conversion without causing degradation of the product.

| Step | Reaction | Key Parameters for Optimization | Potential Outcome of Optimization |

| 1 | Pyridine Ring Formation | Base, Solvent, Temperature | Improved yield and purity of the dihydroxypyridine intermediate. |

| 2 | Chlorination | Chlorinating Agent, Temperature | Complete conversion to the dichlorinated intermediate with minimal side products. |

| 3 | Methoxylation | Nucleophile Concentration, Solvent | Selective introduction of the methoxy group. |

| 4 | Hydrolysis | Acid/Base Concentration, Temperature | High yield of the final carboxylic acid without degradation. |

Advanced Synthetic Approaches for this compound Derivatives

More advanced synthetic methodologies offer alternative and often more efficient routes to this compound and its derivatives. These methods include modern cross-coupling reactions and sophisticated condensation strategies that allow for the rapid assembly of the substituted pyridine core.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling, are powerful tools for the synthesis of substituted pyridines. This methodology allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate.

In the context of synthesizing derivatives of this compound, a Suzuki coupling approach could be employed to introduce the methoxy group or other substituents onto a pre-functionalized pyridine ring. For example, a dihalopyridine derivative could be selectively coupled with a methoxy-containing boronic acid or ester. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

The versatility of the Suzuki coupling allows for the introduction of a wide range of functional groups, making it a valuable tool for creating a library of this compound analogues for further research. The reaction conditions can often be tuned to achieve high yields and selectivity.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |

| Halogenated Pyridine | Methoxy-boronic Ester | Pd(PPh₃)₄ | K₂CO₃ | Methoxy-substituted Pyridine |

| Borylated Pyridine | Methoxy-containing Halide | PdCl₂(dppf) | Cs₂CO₃ | Methoxy-substituted Pyridine |

The Guareschi-Thorpe reaction is a classic and effective method for the synthesis of substituted 2-pyridones, which are valuable precursors to a variety of pyridine derivatives. drugfuture.comquimicaorganica.org This reaction involves the condensation of a β-ketoester or a 1,3-diketone with a cyanoacetamide or a cyanoacetic ester in the presence of a base. nih.govrsc.org

An advanced version of this reaction can be utilized to construct the core of this compound. nih.govrsc.org By carefully selecting the starting materials, a 3-cyano-5-substituted-6-hydroxy-2-pyridone can be synthesized in a one-pot reaction. For instance, a methoxy-substituted β-ketoester could be condensed with cyanoacetamide to directly install the cyano and a precursor to the methoxy group. The hydroxyl group at the 6-position can later be removed, and the substituent at the 4-position can be converted to a carboxylic acid.

Recent advancements in the Guareschi-Thorpe reaction include the use of green solvents and catalysts, making it a more environmentally friendly approach. nih.govrsc.org The versatility of this condensation reaction allows for the synthesis of a wide array of substituted pyridones, which can then be further elaborated to produce a diverse range of this compound analogues.

Enantioselective Synthesis and Chiral Resolution Techniques (e.g., Supercritical Fluid Chromatography (SFC))

The synthesis of enantiomerically pure this compound, a chiral compound due to the potential for atropisomerism or the introduction of a chiral center, necessitates advanced synthetic strategies. Methodologies for achieving enantiopurity can be broadly categorized into asymmetric synthesis, where a specific enantiomer is formed preferentially, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Enantioselective Synthesis:

Direct enantioselective synthesis of highly substituted pyridines like this compound is a complex challenge in organic chemistry. Research into the asymmetric synthesis of related pyridine and piperidine structures provides a foundation for potential synthetic routes. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been employed for the synthesis of 3-substituted tetrahydropyridines from arylboronic acids and pyridine derivatives, achieving high yields and excellent enantioselectivity snnu.edu.cn. Such catalytic systems could potentially be adapted for the asymmetric construction of the substituted pyridine core of the target molecule.

Another approach involves the divergent asymmetric synthesis of 3,5-disubstituted piperidines, which can be achieved through chemoenzymatic methods nih.gov. These methods can yield various stereoisomers of dioxygenated piperidines, which could serve as chiral precursors to the desired isonicotinic acid derivative. Furthermore, asymmetric Michael addition reactions have been developed for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives, showcasing the utility of organocatalysis in creating enantiomerically enriched heterocyclic carboxylic acids rsc.org.

Chiral Resolution Techniques:

For instances where a racemic or scalemic mixture of this compound is produced, chiral resolution techniques are employed to separate the enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green technology for chiral separations, particularly within the pharmaceutical industry selvita.comchromatographyonline.com.

SFC utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide, often mixed with a small percentage of an organic modifier such as methanol or ethanol chromatographyonline.comafmps.be. This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced organic solvent consumption, and lower back pressures chromatographyonline.com.

The key to successful chiral resolution in SFC lies in the selection of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad enantioselectivity chromatographyonline.comnih.gov. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the CSP nih.gov.

The composition of the mobile phase, including the type and concentration of the organic modifier and the use of additives, can significantly influence the retention and resolution of enantiomers researchgate.net. For acidic compounds like this compound, additives such as formic acid, trifluoroacetic acid, or methanesulfonic acid may be employed to improve peak shape and achieve baseline separation researchgate.net.

| Parameter | Typical Conditions for Chiral SFC of Aromatic Acids |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak AD, AS, OD, OJ; CHIRAL ART Amylose-SA) |

| Mobile Phase | Supercritical CO₂ with an organic modifier |

| Organic Modifier | Methanol, Ethanol, or Isopropanol (typically 5-40%) |

| Additive | Acidic (e.g., Formic Acid, Trifluoroacetic Acid, Methanesulfonic Acid) or Basic (e.g., Diethylamine) depending on the analyte |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-200 bar |

| Temperature | 25-40 °C |

Principles of Green Chemistry in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign manufacturing processes.

Several green chemistry strategies can be applied to the synthesis of pyridine derivatives. These include the use of multicomponent reactions, green catalysts, environmentally friendly solvents, and alternative energy sources researchgate.netijarsct.co.in.

Multicomponent Reactions (MCRs):

One-pot multicomponent reactions are highly efficient as they combine several reaction steps into a single operation, reducing solvent waste, energy consumption, and purification steps. The Hantzsch pyridine synthesis, for example, can be performed under solvent-free conditions using a catalyst like ceric ammonium nitrate, representing a green approach to dihydropyridine derivatives royalsocietypublishing.org. A novel three-component synthesis of pyridylacetic acid derivatives has also been reported, which utilizes the dual reactivity of Meldrum's acid derivatives acs.org.

Green Catalysts and Solvents:

The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a facile and green route to substituted pyridines rsc.org. Aqueous buffer solutions with ammonium carbonate have been used for the Guareschi-Thorpe synthesis of pyridines, offering an inexpensive and eco-friendly method where the product often precipitates from the reaction medium rsc.org. Water as a solvent is a prime example of a green alternative to volatile organic compounds rsc.org.

Alternative Energy Sources:

Microwave irradiation and sonication are alternative energy sources that can significantly reduce reaction times and improve yields compared to conventional heating methods tandfonline.comtandfonline.comnih.gov. The synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide has been shown to be more efficient using sonication and stirring with molecular sieves compared to conventional refluxing tandfonline.comtandfonline.com. Microwave-assisted synthesis has been successfully employed for the efficient, one-pot, four-component reaction to produce novel pyridine derivatives in high yields and short reaction times nih.gov.

| Green Chemistry Principle | Application in Pyridine Synthesis | Example |

|---|---|---|

| Atom Economy | Multicomponent reactions that incorporate most of the atoms from the reactants into the final product. | One-pot, four-component synthesis of pyridine derivatives nih.gov. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. | Guareschi–Thorpe synthesis in aqueous ammonium carbonate buffer rsc.org. |

| Use of Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents. | Iron-catalyzed cyclization for symmetrical pyridine synthesis rsc.org. |

| Energy Efficiency | Utilizing alternative energy sources like microwave irradiation or sonication to reduce reaction times and energy consumption. | Microwave-assisted synthesis of 3-pyridine derivatives nih.gov. |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts. | Solvent-free Hantzsch pyridine synthesis royalsocietypublishing.org. |

Chemical Modification and Structure Activity Relationship Sar Studies of 3 Cyano 5 Methoxyisonicotinic Acid Derivatives

Design and Synthesis of Novel 3-Cyano-5-methoxyisonicotinic Acid Analogues

The design and synthesis of new analogues of this compound are centered on exploring the chemical space around this core structure. Synthetic strategies focus on introducing diverse chemical functionalities to probe interactions with biological targets.

A primary strategy for creating novel analogues involves modifying the central pyridine (B92270) ring. This can be achieved through various synthetic transformations, including the creation of biaryl systems and the formation of related heterocyclic cores like pyridones and thiones.

One effective method for diversification is the Suzuki coupling reaction. nih.gov This approach allows for the connection of the pyridine core to various aryl and heteroaryl halides. For instance, a synthetic plan could involve using a boronic acid derivative of the 3-cyano-5-methoxypyridine scaffold to couple with a range of commercially available aryl and heteroaryl halides, enabling the rapid generation of a library of analogues with diverse substituents. nih.gov

Another avenue for diversification involves the cyclocondensation of precursor molecules. For example, chalcones can be reacted with reagents like cyanoacetamide or cyanothioacetamide to yield 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2(1H)-thione derivatives, respectively. orientjchem.org These reactions create fundamentally different, yet related, core structures that can exhibit distinct biological properties. orientjchem.orgresearchgate.net The synthesis of thieno[2,3-b]pyridine (B153569) derivatives from 3-cyanopyridine-2(1H)-thiones represents a further extension of this strategy, where a new ring is fused to the pyridine core. researchgate.netekb.eg

Modifying the functional groups attached to the pyridine ring is a critical aspect of optimizing biological activity. The cyano group is a key feature, and its transformations or interactions with neighboring substituents are of significant interest. researchgate.net The methoxy (B1213986) group at the 5-position also presents an opportunity for modification, where its electronic and steric properties can be fine-tuned.

In analogous series, such as (3-cyano-5-fluorophenyl)biaryls, extensive structure-activity relationship (SAR) studies have been conducted by modifying the substituents on an attached ring system. nih.gov Keeping the 3-cyano-5-substituted ring constant, variations on a secondary aryl ring can lead to significant changes in potency. For example, introducing substituents on a benzothiazole (B30560) ring attached to the core revealed that small alkyl groups like ethyl or cyclopropyl (B3062369) could modulate antagonist activity at the mGlu5 receptor. nih.gov

The electronic nature of substituents often plays a crucial role. In studies on related 4-aryl-pyridine-3-carbonitriles, the introduction of electron-withdrawing groups, such as a nitro group, at specific positions on the aryl ring led to very potent inhibition of cancer cell lines. mdpi.com Conversely, the presence of hydrophilic substituents like a methoxy group also appeared to increase activity, suggesting that a balance of electronic and steric factors is necessary for optimal efficacy. mdpi.com

The following table, adapted from studies on analogous 3-cyano-5-fluorophenyl derivatives acting as mGlu5 negative allosteric modulators, illustrates the effect of substituent changes on biological activity. nih.gov

| Compound | R Group (Modification on secondary ring) | IC₅₀ (µM) | Nature of Activity |

| Analogue 1 | 2-Methylbenzothiazole | 0.380 | Antagonist |

| Analogue 2 | 2-Ethylbenzothiazole | 2.4 | Partial Antagonist |

| Analogue 3 | 2-Cyclopropylbenzothiazole | 13 | Weak Antagonist |

| Analogue 4 | Benzoxazole | > 30 | Inactive |

This table is illustrative and based on data for 3-cyano-5-fluorophenyl derivatives to demonstrate the principles of substituent effects. nih.gov

Structure-Activity Relationships in Biological Systems

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. This involves identifying key structural motifs (pharmacophores), assessing the role of stereochemistry, and correlating structural features with target selectivity.

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives related to this compound, the cyanopyridine moiety is a recurring and vital component of the pharmacophore for various biological activities. orientjchem.orgekb.eg

In the context of mGlu5 receptor modulation, the 3-cyano-5-substituted phenyl ring has been identified as a key element for negative allosteric modulators (NAMs). nih.govnih.gov The cyano and methoxy (or fluoro in studied analogues) groups on the pyridine ring are critical for establishing the correct electronic and steric profile to bind effectively within an allosteric pocket on the receptor. nih.gov Further elaboration of the pharmacophore model suggests that an attached aryl or heteroaryl group, such as a benzothiazole, occupies an adjacent region of the binding site, where modifications can fine-tune potency and efficacy. nih.gov For other targets, like PIM1 kinase or survivin, the 3-cyano-2-substituted pyridine scaffold is considered a promising template, with lipophilicity being a key driver for activity. ekb.eg

Stereochemistry can have a profound impact on the biological activity of chiral compounds, influencing everything from target binding to metabolic stability. mdpi.comgoogle.com Although specific studies on chiral derivatives of this compound were not detailed in the reviewed sources, the principles remain broadly applicable.

In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. mdpi.com For example, in studies of 3-Br-acivicin and its derivatives, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed not necessarily to target binding, but to uptake by a specific L-amino acid transport system. mdpi.comnih.gov This highlights that stereochemistry can be crucial for pharmacokinetics as well as pharmacodynamics. mdpi.com Therefore, if chiral centers are introduced into derivatives of this compound, the evaluation of individual stereoisomers would be essential to determine their respective contributions to biological efficacy.

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target side effects. Structural modifications are the primary tool used to impart this selectivity. The functional groups on a molecule can dictate its binding preferences.

Pharmacological Applications and Biological Mechanisms of Action

3-Cyano-5-methoxyisonicotinic Acid Derivatives as Mineralocorticoid Receptor Antagonists

The mineralocorticoid receptor (MR) plays a crucial role in regulating electrolyte and water balance, as well as blood pressure. Antagonists of this receptor are valuable in treating conditions like hypertension and heart failure. Certain derivatives of this compound have been investigated for their ability to block the MR.

In Vitro Receptor Binding and Functional Assays

The initial evaluation of potential MR antagonists involves assessing their ability to bind to the receptor and inhibit its function in a controlled laboratory setting. Spirolactones are a well-known class of mineralocorticoid antagonists that bind to aldosterone (B195564) receptors. nih.gov Studies have shown that the ligand-binding domain (LBD) of the MR, a highly conserved region, is responsible for selective hormone binding. nih.gov The crystal structure of the MR LBD reveals specific amino acid residues, such as Gln776 and Arg817, that directly interact with the functional groups of steroid ligands like aldosterone. nih.gov

To identify novel MR antagonists, researchers often employ functional cell-based assays. For instance, in the development of mGlu5 negative allosteric modulators, a functional cell-based assay was utilized to establish structure-activity relationships (SAR) for a (3-cyano-5-fluorophenyl)biaryl series. nih.gov This approach allows for the screening of compounds and the determination of their potency and efficacy.

In Vivo Efficacy Studies (e.g., effects on urinary Na+/K+ ratio)

Following promising in vitro results, the efficacy of these compounds is tested in living organisms. A key indicator of mineralocorticoid receptor antagonism in vivo is the effect on the urinary sodium-to-potassium (Na+/K+) ratio. By blocking the action of aldosterone, MR antagonists increase sodium excretion and decrease potassium excretion, thus elevating the urinary Na+/K+ ratio.

Preclinical studies with various MR antagonists have demonstrated their in vivo efficacy. For example, compounds like prorenone (B1212017) and SC 19886 have been shown to inhibit aldosterone biosynthesis, which would consequently affect the urinary Na+/K+ ratio. nih.gov While specific in vivo data on this compound derivatives' direct effect on this ratio is not detailed in the provided search results, this remains a standard and crucial step in their preclinical evaluation.

Selectivity Profile Against Other Nuclear Hormone Receptors (e.g., Progesterone (B1679170) Receptor)

An ideal MR antagonist should be highly selective, meaning it binds strongly to the mineralocorticoid receptor with minimal interaction with other related receptors, such as the progesterone receptor (PR), glucocorticoid receptor (GR), and androgen receptor (AR). nih.gov Cross-reactivity with these other nuclear hormone receptors can lead to unwanted side effects.

The selectivity of MR antagonists is a critical aspect of their development. For example, while spirolactones are effective MR antagonists, they can also interact with other steroid receptors. nih.gov The development of nonsteroidal MR antagonists, potentially including derivatives of this compound, aims to improve this selectivity profile. The structural basis for selectivity lies within the ligand-binding domain, where even single amino acid differences can alter hormone specificity. nih.gov

Immunomodulating Activity of Pyridine-4-yl Derivatives Derived from this compound

Beyond their cardiovascular applications, derivatives of this compound, specifically certain pyridine-4-yl derivatives, have shown potential as immunomodulators. nih.govgoogle.com These compounds can influence the immune system, offering therapeutic possibilities for autoimmune diseases and other inflammatory conditions. nih.gov

S1P1/EDG1 Receptor Agonistic Activity

A key mechanism through which some pyridine (B92270) derivatives exert their immunomodulatory effects is by acting as agonists for the sphingosine-1-phosphate receptor 1 (S1P1), also known as endothelial differentiation gene-1 (EDG1). google.comnih.gov The S1P1 receptor plays a critical role in regulating the movement of lymphocytes from lymphoid tissues into the bloodstream. nih.gov

Agonists of the S1P1 receptor can induce its internalization and degradation, which leads to the sequestration of lymphocytes within the lymph nodes. nih.gov This reduction in circulating T- and B-lymphocytes can be beneficial in treating autoimmune diseases where these cells mistakenly attack the body's own tissues. google.comnih.gov Novel pyridine derivatives have been developed that are potent agonists for the S1P1/EDG1 receptor, aiming to provide a powerful and long-lasting immunomodulating effect. google.com

Preclinical Evaluation of Immunomodulatory Effects

The immunomodulatory activity of these S1P1 receptor agonists is evaluated in preclinical models. A common method is the peripheral lymphocyte count (PLC) assay, which measures the number of circulating lymphocytes in the blood. nih.gov A significant reduction in the PLC after administration of a compound indicates a potent immunomodulatory effect.

For example, studies on serinolamide derivatives, which also act as S1P1 receptor agonists, have demonstrated their ability to induce lymphopenia in mice. nih.gov Similarly, novel pyridine derivatives are expected to show a reduction in circulating T- and B-lymphocytes without impairing their maturation or memory functions. google.com This targeted approach to immunomodulation holds the promise of being more effective and having fewer side effects compared to traditional immunosuppressive therapies. nih.govgoogle.com

Broader Spectrum Biological Activities of Related Nicotinic Acid Derivatives

The therapeutic potential of nicotinic acid and its derivatives extends far beyond its established role in lipid management. researchgate.net Researchers have successfully synthesized and evaluated numerous derivatives, revealing a wide array of biological activities. nih.govsemanticscholar.org These compounds, characterized by the pyridine nucleus, have shown efficacy in treating a multitude of conditions, including pneumonia, kidney disease, and even Alzheimer's disease. researchgate.net The versatility of the nicotinic acid scaffold allows for molecular modifications that can significantly enhance its therapeutic profile, leading to the development of novel agents with potent biological effects. nih.govsemanticscholar.org

Anticancer and Antiproliferative Potentials

Nicotinic acid derivatives have emerged as a significant area of interest in oncology research due to their diverse mechanisms of action against cancer cells. nih.gov These nitrogen-containing heterocyclic compounds have demonstrated considerable potential in the development of new anticancer drugs. nih.gov

Recent studies have focused on designing and synthesizing novel nicotinic acid-based agents with selective inhibitory effects on key signaling pathways involved in tumor growth and progression. For instance, certain derivatives have been engineered to target the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis. nih.gov One such study reported the synthesis of a series of nicotinic acid derivatives, with compound 5c exhibiting potent cytotoxic activity against various cancer cell lines, including HCT-15 (colon cancer) and PC-3 (prostate cancer). nih.gov This compound demonstrated superior VEGFR-2 inhibition compared to the standard drug sorafenib (B1663141) and also induced apoptosis, as evidenced by a significant increase in caspase-3 levels. nih.gov

Furthermore, nicotinamide (B372718), a form of vitamin B3, has been investigated for its role in cancer chemoprevention and therapy. mdpi.com It has shown clinical efficacy in preventing non-melanoma skin cancers and as an adjunct to radiotherapy for several cancers. mdpi.comcaringsunshine.com The anticancer effects of nicotinamide are attributed to its role as a precursor of nicotinamide adenine (B156593) dinucleotide (NAD+), which is crucial for cellular energy metabolism and is a substrate for enzymes like sirtuin 1 (SIRT1) and poly ADP-ribose polymerase 1 (PARP1), both of which are involved in cancer-related cellular processes. mdpi.com

The antiproliferative activity of these derivatives is not limited to a single mechanism. Some inhibit the invasion of cancer cells without affecting their proliferation at certain concentrations. researchgate.net The ability of nicotinic acid derivatives to modulate various cellular processes makes them a promising class of compounds for the development of novel anticancer therapies. nih.govmdpi.com

| Compound | Cancer Cell Line | Activity | Mechanism of Action |

|---|---|---|---|

| Compound 5c (a nicotinic acid derivative) | HCT-15 (colon), PC-3 (prostate) | High cytotoxic potential, IC50 = 0.068 μM | VEGFR-2 inhibition, induction of apoptosis (4.3-fold rise in caspase-3) nih.gov |

| Nicotinamide | Non-melanoma skin cancer, Head and neck, laryngeal, and urinary bladder cancers | Chemopreventive, adjunct to radiotherapy mdpi.comcaringsunshine.com | Inhibition of SIRT1 and PARP1 mdpi.com |

| Nicotinamide | MC-7 (breast cancer) | Suppressed proliferation, enhanced apoptosis | SIRT1 inactivation mdpi.com |

| Compound 7 (a nicotinamide derivative) | HCT-116 (colon), HepG2 (liver) | Promising cytotoxic activity (IC50 = 15.7 μM and 15.5 μM, respectively) | VEGFR-2 inhibition tandfonline.com |

| Compound 10 (a nicotinamide derivative) | HCT-116 (colon), HepG2 (liver) | High antiproliferative activity (IC50 = 15.4 μM and 9.8 μM, respectively) | VEGFR-2 inhibition tandfonline.com |

Antimicrobial and Antitubercular Activities

The pyridine nucleus present in nicotinic acid is a key structural feature found in many compounds with a wide range of biological activities, including antimicrobial and antitubercular effects. semanticscholar.org Isoniazid (B1672263), a derivative of isonicotinic acid, is a cornerstone of first-line tuberculosis treatment, highlighting the potential of this chemical class in combating mycobacterial infections. semanticscholar.orgjalsnet.com

Researchers have synthesized and evaluated numerous nicotinic acid and isoniazid derivatives for their in vitro activity against Mycobacterium tuberculosis. semanticscholar.org For example, a series of nicotinic acid hydrazide derivatives were developed and tested, with some compounds showing significant antimycobacterial activity. nih.gov In one study, isatin (B1672199) hydrazides 8b and 8c exhibited the highest activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values of 12.5 and 6.25 µg/mL, respectively. nih.gov These compounds were found to be more active than the parent hydrazide and were also shown to be non-cytotoxic to several human cancer cell lines. nih.gov The structure-activity relationship (SAR) study suggested that the lipophilicity of these derivatives is a crucial factor for their antimycobacterial efficacy. nih.govnih.gov

Another study reported the synthesis of nicotinic and isoniazid derivatives containing nitro groups, with compound 11d showing an excellent MIC of 1.2 µg/mL against M. tuberculosis H37Rv, which is comparable to first-line drugs like isoniazid and rifampicin. semanticscholar.org The development of such potent derivatives offers a promising starting point for creating new lead compounds for the treatment of multi-drug resistant tuberculosis. semanticscholar.org

Beyond tuberculosis, nicotinic acid derivatives have demonstrated broader antimicrobial potential. researchgate.net Acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid have shown activity against various bacterial and fungal strains. nih.gov For instance, certain acylhydrazone derivatives displayed promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Isatin Hydrazide 8c | Mycobacterium tuberculosis | 6.25 µg/mL | nih.gov |

| Isatin Hydrazide 8b | Mycobacterium tuberculosis | 12.5 µg/mL | nih.gov |

| Compound 11d (nitro-containing nicotinic acid derivative) | Mycobacterium tuberculosis H37Rv | 1.2 µg/mL | semanticscholar.org |

| Acylhydrazone derivative 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | nih.gov |

| Acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL | nih.gov |

Anti-inflammatory and Other Therapeutic Explorations

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties, which contribute to their therapeutic potential in a variety of diseases. researchgate.netnih.gov These effects are often independent of their lipid-lowering actions and are mediated through direct interactions with immune cells. nih.gov

Studies have shown that nicotinic acid can reduce the secretion of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in activated human monocytes. nih.govresearchgate.net This reduction in inflammatory cytokines is mediated by the GPR109A receptor, which is expressed on monocytes and macrophages. nih.gov Activation of this receptor by nicotinic acid leads to the suppression of the NF-κB signaling pathway, a key regulator of inflammation. nih.govresearchgate.net

Furthermore, nicotinic acid has been found to inhibit monocyte adhesion to activated endothelial cells and reduce monocyte chemotaxis, both of which are critical steps in the inflammatory process underlying atherosclerosis. nih.gov A meta-analysis of clinical trials concluded that niacin treatment is associated with significant reductions in C-reactive protein (CRP) and TNF-α levels, further supporting its anti-inflammatory role. springermedizin.de

In addition to its anti-inflammatory effects, nicotinic acid derivatives have been explored for other therapeutic applications. For example, 2-Aryl nicotinic acid derivatives have been identified as good analgesic and anti-inflammatory compounds. researchgate.net The development of novel nicotinic acid derivatives with enhanced gastric safety profiles is also an active area of research, aiming to overcome some of the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Compound/Derivative Class | Effect | Mechanism |

|---|---|---|

| Nicotinic Acid | Reduced secretion of TNF-α, IL-6, and MCP-1 in monocytes | Activation of GPR109A receptor, suppression of NF-κB signaling nih.govresearchgate.net |

| Niacin | Significant reduction in CRP and TNF-α levels | Anti-inflammatory effects confirmed in meta-analysis springermedizin.de |

| 2-Aryl nicotinic acid derivatives | Analgesic and anti-inflammatory activity | Specific mechanism under investigation researchgate.net |

| Novel nicotinic acid derivatives (4d, 4f, 4g, 4h, 5b) | Potent nitrite (B80452) inhibition and inhibition of TNF-α, IL-6, iNOS, and COX-2 | Anti-inflammatory activity comparable to ibuprofen (B1674241) nih.gov |

Elucidation of Mechanisms of Action and Target Engagement

The diverse pharmacological effects of nicotinic acid and its derivatives are a result of their interaction with various cellular targets and pathways. researchgate.netnih.gov A key breakthrough in understanding these mechanisms was the discovery of the G protein-coupled receptor GPR109A (also known as HCA2) as a high-affinity receptor for nicotinic acid. nih.govannualreviews.org

The anti-inflammatory actions of nicotinic acid are also mediated through GPR109A expressed on immune cells like monocytes and macrophages. nih.gov Activation of this receptor suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govresearchgate.net This leads to a reduction in the production of various pro-inflammatory cytokines and chemokines. nih.gov

In the context of cancer, the mechanisms are more varied. Some nicotinic acid derivatives act as inhibitors of specific enzymes crucial for cancer cell survival and proliferation, such as VEGFR-2. nih.gov Nicotinamide's anticancer effects are linked to its role in NAD+ metabolism and its ability to inhibit enzymes like PARP1 and SIRT1, which are involved in DNA repair and cellular stress responses. mdpi.com

For antitubercular activity, derivatives of nicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. jalsnet.com The precise mechanisms for newer derivatives are still under investigation but are thought to involve disruption of key metabolic pathways in Mycobacterium tuberculosis. semanticscholar.orgnih.gov

The continued exploration of the molecular targets and signaling pathways modulated by nicotinic acid derivatives is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. nih.gov

Advanced Characterization and Computational Studies of 3 Cyano 5 Methoxyisonicotinic Acid and Its Derivatives

Spectroscopic and Spectrometric Elucidation of Molecular Structures

Spectroscopic and spectrometric techniques are fundamental in the initial characterization of newly synthesized derivatives of 3-cyano-5-methoxyisonicotinic acid. These methods offer detailed information about the molecular framework and the presence of specific chemical features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

In the ¹H NMR spectrum, the aromatic protons of the pyridine (B92270) ring typically appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions. The methoxy (B1213986) group protons (–OCH₃) characteristically resonate as a singlet in a specific region of the spectrum. For derivatives where the carboxylic acid is esterified, the protons of the ester alkyl group will also be observable.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the cyano (–C≡N), carboxylic acid (–COOH), and methoxy (–OCH₃) groups, as well as the aromatic carbons of the pyridine ring, all have characteristic chemical shifts. For instance, a new dibenzofuran (B1670420) derivative, penizofuran A, showed signals for three methoxy groups and one methyl group in its ¹H NMR spectrum, which was confirmed by the corresponding sixteen carbon signals in its ¹³C NMR spectrum. researchgate.net

Table 1: Representative NMR Data for a Hypothetical Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.5 - 8.5 | 110 - 160 |

| Methoxy-H | 3.9 - 4.1 | 55 - 60 |

| Carboxyl-H | 10.0 - 13.0 | 165 - 175 |

| Cyano-C | - | 115 - 125 |

Note: This table provides typical chemical shift ranges and is for illustrative purposes.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound derivatives and to gain insights into their structural composition through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. For example, the molecular formula of peniquinone A was established as C₁₆H₁₆O₅ from its HRESIMS data. researchgate.net

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule can break in predictable ways, allowing for the identification of key structural motifs. For instance, the loss of a methoxy group or a carboxyl group would result in specific mass-to-charge ratio (m/z) peaks, helping to confirm the presence of these functional groups.

Table 2: Expected Mass Spectrometric Data for this compound

| Data Point | Description |

| Molecular Ion Peak (M+) | Corresponds to the molecular weight of the compound. |

| Fragmentation Peaks | Result from the loss of stable fragments like CO₂, OCH₃, or CN. |

Note: The exact m/z values will depend on the specific derivative being analyzed.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

For this compound and its derivatives, the IR spectrum will exhibit several key absorption bands:

O–H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group. libretexts.org

C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ indicates the presence of the carboxylic acid carbonyl group. uniroma1.it

C≡N Stretch: The cyano group gives rise to a medium-intensity absorption in the range of 2220-2260 cm⁻¹. uniroma1.it

C–O Stretch: The methoxy group will show a C–O stretching vibration, typically in the 1000-1300 cm⁻¹ region. uniroma1.it

Aromatic C=C and C=N Stretches: These appear in the fingerprint region of the spectrum.

The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule. For instance, the IR spectrum of a new isatin-based indole (B1671886) derivative clearly showed N-H, C≡N, and C=O stretching frequencies. nih.gov

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 2500-3300 | Broad, Strong |

| Carbonyl C=O | 1680-1710 | Strong |

| Cyano C≡N | 2220-2260 | Medium |

| Methoxy C-O | 1000-1300 | Strong |

Note: The exact wavenumbers can vary slightly depending on the molecular environment.

Crystallographic Analysis of this compound Derivatives

Crystallographic techniques, particularly X-ray diffraction, provide the most definitive three-dimensional structural information for crystalline derivatives of this compound.

The resulting crystal structure provides a detailed three-dimensional model of the molecule, which is crucial for understanding its physical and chemical properties.

To understand the mechanism of action of biologically active derivatives of this compound, determining their co-crystal structures with their biological targets (e.g., enzymes, receptors) is of paramount importance. This technique reveals the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding of the molecule to the active site of the protein.

For instance, cyanopyridines have been investigated for the synthesis of co-crystals with dicarboxylic acids, with the resulting structures analyzed by single-crystal X-ray diffraction to understand the aggregation behavior. researchgate.net This information is critical for structure-based drug design, enabling the optimization of the lead compound to improve its potency and selectivity.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the prediction and analysis of the physicochemical properties and biological activities of novel compounds. These in silico methods allow for the exploration of molecular structures, electronic properties, and interactions with biological targets, thus guiding synthetic efforts and prioritizing compounds for further experimental evaluation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For a compound like this compound, DFT calculations can determine optimized molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into potential sites for intermolecular interactions.

Table 1: Representative Data from Quantum Chemical Calculations on a Hypothetical Analogous Compound

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |

Note: This table is illustrative and does not represent actual data for this compound.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound and its derivatives, molecular docking simulations could be employed to investigate their binding affinity and mode of interaction with various biological targets. The process involves preparing the 3D structures of both the ligand (the isonicotinic acid derivative) and the receptor, followed by a search algorithm that explores possible binding poses. A scoring function is then used to rank the poses based on their predicted binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. Starting from a docked pose obtained from molecular docking, an MD simulation can assess the stability of the predicted binding mode and reveal dynamic aspects of the interaction that are not captured by static docking.

In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction and Pharmacokinetic Modeling

The pharmacokinetic properties of a potential drug candidate are critical for its success. In silico ADME prediction models are used in the early stages of drug discovery to estimate properties such as absorption, distribution, metabolism, and excretion. These models are typically based on quantitative structure-property relationships (QSPR) and are trained on large datasets of known compounds.

For this compound, various ADME parameters could be predicted using commercially available or open-source software. These predictions can help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, that may need to be addressed through chemical modification.

Table 2: Predicted In Silico ADME Properties for a Hypothetical Isonicotinic Acid Derivative

| Property | Predicted Value | Implication |

| Oral Bioavailability | Moderate | May be suitable for oral administration |

| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract |

Note: This table is illustrative and does not represent actual data for this compound.

Future Research Directions and Therapeutic Prospects

Development of Next-Generation 3-Cyano-5-methoxyisonicotinic Acid-Based Therapeutics

The core structure of this compound serves as a versatile starting point for the design of next-generation therapeutics through structural modification and bioisosteric replacement. The goal is to enhance potency, selectivity, and pharmacokinetic properties. Research efforts are focused on creating derivatives that can target a range of biological pathways with high precision.

For instance, derivatives of related cyanophenyl and methoxynicotinic acid structures have shown significant potential as highly selective antagonists for critical receptors. One such example is (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, which has been identified as a potent and selective nonsteroidal mineralocorticoid receptor antagonist. guidetopharmacology.orgmeyerschemlab.com This demonstrates the therapeutic potential of this class of compounds in treating conditions like nephropathy. guidetopharmacology.org Similarly, the (3-cyano-5-fluorophenyl)biaryl scaffold has been utilized to develop negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu₅), which have potential applications in treating addiction, pain, and anxiety. nih.gov

Future development will likely involve the synthesis and screening of extensive libraries of this compound analogs. By systematically altering the substituents on the pyridine (B92270) ring, researchers can fine-tune the molecule's interaction with specific biological targets, leading to the discovery of novel drug candidates with improved efficacy.

Table 1: Examples of Therapeutics Derived from Related Scaffolds

| Compound Class | Target | Potential Therapeutic Area |

| (R)-2-methoxynicotinic acid derivatives | Mineralocorticoid Receptor | Nephropathy, Hypertension guidetopharmacology.orgmeyerschemlab.com |

| (3-cyano-5-fluorophenyl)biaryl derivatives | mGlu₅ Receptor | Addiction, Pain, Anxiety nih.gov |

| Substituted cyanopyrrolidines | Ubiquitin Specific Peptidase 30 (USP30) | Fibrotic Diseases google.com |

| RORγt Inhibitors | Retinoid-related orphan receptor gamma t | Inflammatory and Autoimmune Diseases google.com |

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic applicability of this compound derivatives is expanding as researchers identify novel biological targets. Patent literature indicates that compounds incorporating this or similar scaffolds are being investigated for their inhibitory activity against enzymes and receptors implicated in a variety of diseases.

One promising area is the inhibition of Retinoid-related orphan receptor gamma t (RORγt), a key regulator of Th17 cell differentiation. google.com Th17 cells are associated with the pathology of numerous inflammatory and autoimmune disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis. google.com Derivatives of this compound could potentially be developed as RORγt inhibitors, offering a new therapeutic strategy for these conditions.

Another emerging target is Ubiquitin Specific Peptidase 30 (USP30), a deubiquitylating enzyme located on the mitochondrial outer membrane that has been shown to oppose Parkin-mediated mitophagy. google.com Inhibition of USP30 is being explored as a therapeutic approach for fibrotic diseases. google.com The development of this compound-based compounds that selectively inhibit USP30 could open up new avenues for treating these and other related disorders.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Related Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to compounds related to this compound holds immense promise. nih.govmdpi.com These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and optimize their properties, thereby accelerating the development timeline. mdpi.com

Machine learning models, such as graph neural networks and deep learning algorithms, can be trained on existing libraries of pyridine and isonicotinic acid derivatives to predict the activity of new, unsynthesized compounds. nih.govyoutube.com This "virtual screening" allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. youtube.com For example, ML models have been successfully used to predict the antitubercular activity of isonicotinic acid hydrazide derivatives. nih.govresearchgate.net

Table 2: Applications of AI/ML in Drug Discovery for Related Pyridine Compounds

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms (e.g., Support Vector Machines, Random Forests) to predict the physicochemical and biological properties of novel compounds. frontiersin.orgbioengineer.org | Prioritizes synthesis of candidates with desired activity and properties, reducing experimental costs. |

| Virtual Screening | High-throughput computational screening of large compound libraries against a biological target. youtube.com | Rapidly identifies potential "hit" compounds from vast virtual libraries. |

| De Novo Drug Design | Generative models (e.g., Recurrent Neural Networks, Variational Autoencoders) create novel molecular structures with desired properties. mdpi.comyoutube.com | Explores new chemical space to design optimized drug candidates from the ground up. |

| Target Identification | Analyzing biological data (genomics, proteomics) to identify and validate new drug targets. mdpi.combioengineer.org | Uncovers novel biological pathways and targets for therapeutic intervention. |

Process Intensification and Scale-Up Considerations for Industrial Production

The successful translation of a promising drug candidate from the laboratory to the market hinges on the development of a robust, efficient, and scalable manufacturing process. For this compound and its derivatives, future research will focus on process intensification and scale-up strategies to ensure cost-effective and sustainable industrial production.

Process intensification aims to develop safer, cleaner, and more energy-efficient manufacturing processes. cetjournal.it This often involves shifting from traditional batch reactors to continuous flow systems, which offer superior heat and mass transfer, improved safety profiles, and greater consistency. cetjournal.it For the synthesis of pyridine carboxylic acids, innovative methods like the copper-catalyzed C-4 selective carboxylation of pyridines using CO₂ represent a significant advancement. chemistryviews.org Such methods, which can be performed on a gram scale and tolerate various functional groups, are promising for late-stage functionalization in drug discovery and could be adapted for larger-scale production. chemistryviews.org

Electrochemical methods for pyridine carboxylation also offer a sustainable and selective alternative. researchgate.netrsc.org These techniques can provide direct access to functionalized pyridine scaffolds. As these technologies mature, their application to the synthesis of this compound could streamline production. Key challenges in scaling up production include ensuring regioselectivity, optimizing reaction conditions for large volumes, and developing efficient purification methods. Future work will involve detailed kinetic and thermodynamic studies to model and optimize the manufacturing process for industrial application.

Q & A

Q. What are the established synthetic routes for 3-Cyano-5-methoxyisonicotinic acid, and how can its purity be validated experimentally?

The synthesis of this compound typically involves functionalization of pyridine derivatives. A common approach includes cyano group introduction via nucleophilic substitution or coupling reactions, followed by methoxy and carboxylic acid group incorporation. Post-synthesis, purity validation requires a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : To assess purity ≥98% (as per industry standards for related compounds) .

- Nuclear Magnetic Resonance (NMR) : For structural confirmation, focusing on characteristic peaks for cyano (-CN), methoxy (-OCH₃), and carboxylic acid (-COOH) groups .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., 208.18 g/mol based on PubChem data for analogs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety protocols align with guidelines for structurally similar pyridine derivatives:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, to prevent degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound across studies?

Contradictions in spectral data (e.g., IR or NMR peaks) may arise from solvent effects, impurities, or instrument calibration. A systematic approach includes:

- Cross-Referencing Databases : Compare with high-confidence sources like NIST Chemistry WebBook for validated spectra .

- Experimental Replication : Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .

- Collaborative Validation : Share samples with independent labs for interlaboratory consistency checks .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Advanced computational methods include:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., cyano group electrophilicity) .

- Retrosynthetic Analysis : Use PubChem’s SMILES data (e.g.,

C1=C(C(=NC=C1OC)C#N)C(=O)O) to model feasible reaction pathways . - Molecular Dynamics Simulations : Predict solvation effects and stability under varying pH/temperature conditions .

Q. How can researchers design experiments to investigate the biological activity of this compound?

Focus on structure-activity relationship (SAR) studies:

- Target Selection : Prioritize enzymes with known interactions to pyridine-carboxylic acid derivatives (e.g., kinases, dehydrogenases) .

- Assay Development :

- In Vitro Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates .

- Cellular Uptake Studies : Use fluorescent labeling (e.g., FITC conjugation) to track intracellular localization .

- Data Triangulation : Cross-validate results with omics approaches (e.g., transcriptomics) to identify off-target effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。